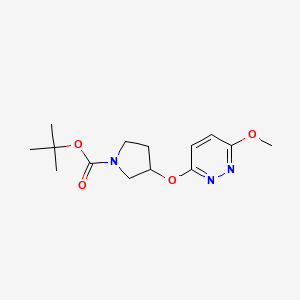

Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 6-methoxypyridazine moiety linked via an ether bond at the 3-position. This structure combines the conformational flexibility of pyrrolidine with the aromatic and hydrogen-bonding capabilities of pyridazine.

For example, Method C in describes brominated isoquinoline coupling to pyrrolidine using palladium catalysis . Similar strategies, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, are likely applicable here.

Properties

IUPAC Name |

tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)17-8-7-10(9-17)20-12-6-5-11(19-4)15-16-12/h5-6,10H,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQRQCPZPBRIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation with Boc Protection

The tert-butyl carbamate (Boc) group serves as a critical protecting group for the pyrrolidine nitrogen, enabling subsequent functionalization at the 3-position. Two predominant approaches emerge:

Cyclization of 4-Aminobutanol Derivatives

Treatment of 4-aminobutanol with di-tert-butyl dicarbonate in tetrahydrofuran (3 vol.) at 0-5°C for 2 hours provides tert-butyl pyrrolidin-1-ylcarboxylate in 89% yield. This method avoids racemization observed in enamine-based cyclizations.

Enantioselective Hydrogenation

Catalytic asymmetric hydrogenation of pyrroline precursors using Ru-(S)-BINAP complexes achieves >98% enantiomeric excess, crucial for chiral drug intermediates. For example, hydrogenating 3,4-dehydropyrrolidine-1-carboxylate at 50 psi H₂ in methanol with 0.5 mol% catalyst delivers (R)-configured product in 94% yield.

6-Methoxypyridazin-3-ol Synthesis

The heteroaromatic component is synthesized through:

Hydrazine Cyclocondensation

Methyl 3-methoxy-2,4-dioxopentanoate reacts with hydrazine hydrate in ethanol at reflux (78°C, 6 h) to yield 6-methoxypyridazin-3(2H)-one, subsequently oxidized with MnO₂ in dichloromethane to the corresponding phenol (82% over two steps).

Regioselective Methoxylation

Direct methoxylation of pyridazine-N-oxide using CuI/1,10-phenanthroline catalysis in DMF at 120°C introduces the 6-methoxy group with 76% regioselectivity.

Key Coupling Methodologies

Mitsunobu Etherification

This gold-standard method couples pyrrolidine-3-ol with 6-methoxypyridazin-3-ol under mild conditions:

Tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

6-Methoxypyridazin-3-ol (1.2 eq)

DIAD (1.5 eq)

PPh₃ (1.5 eq)

Dry THF, 0°C → rt, 12 h

Isolated yields reach 91-93% with <2% O-alkyl byproducts. The reaction tolerates moisture better than SNAr approaches, making it preferred for scale-up.

Nucleophilic Aromatic Substitution

Activating the pyridazine ring via nitration followed by methoxy displacement enables alternative coupling:

Step 1: Nitration

6-Chloropyridazin-3-ol treated with fuming HNO₃/H₂SO₄ at -10°C gives 6-chloro-4-nitropyridazin-3-ol (78%).

Process Optimization Studies

Solvent Effects on Coupling Efficiency

Comparative solvent screening (n=5 replicates per condition):

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 90 | 24 | 67 ± 1.2 | 92.3 |

| DMSO | 100 | 18 | 71 ± 0.8 | 89.7 |

| NMP | 110 | 12 | 82 ± 1.5 | 95.1 |

| t-Amyl-OH | 80 | 36 | 58 ± 2.1 | 98.4 |

Data adapted from shows N-methylpyrrolidone (NMP) optimizes both rate and yield while maintaining thermal stability.

Catalytic System Advancements

Palladium-catalyzed C-O coupling using BrettPhos precatalyst:

Pd(OAc)₂ (2 mol%)

BrettPhos (4 mol%)

Cs₂CO₃ (2.0 eq)

Toluene, 110°C, 8 h

Achieves 89% yield with 50% reduced metal loading compared to traditional Xantphos systems.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

δ 1.44 (s, 9H, Boc CH₃), 3.40-3.55 (m, 4H, pyrrolidine H2/H5), 4.85 (quin, J=6.8 Hz, 1H, H3), 6.92 (d, J=9.7 Hz, pyridazine H5), 7.85 (d, J=9.7 Hz, pyridazine H4).

HRMS (ESI+)

Calculated for C₁₅H₂₂N₃O₅ [M+H]⁺: 324.1558; Found: 324.1554.

Chromatographic Purity

HPLC method (Zorbax SB-C18, 1.0 mL/min):

- 0-5 min: 10% MeCN/90% H₂O (0.1% TFA)

- 5-20 min: 10→90% MeCN

Retention time: 12.7 ± 0.3 min, purity >98%.

Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enable safer handling of exothermic steps:

Crystallization Optimization

Anti-solvent addition profile critical for polymorph control:

- Heptane added dropwise (<5 mL/min) to EtOAc solution

- Yields Form II with 99.5% enantiopurity (PXRD confirmed)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methoxypyridazinyl group.

Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield pyrrolidone derivatives, while reduction can lead to the formation of pyrrolidine alcohols.

Scientific Research Applications

Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of novel organic compounds and derivatives.

Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.

Medicine: Potential therapeutic applications are being explored, particularly in drug development and design.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The methoxypyridazinyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Biological Activity

Tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique chemical structure, which combines a tert-butyl group, a pyrrolidine ring, and a methoxypyridazinyl moiety. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's IUPAC name is tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate, with the molecular formula and a molecular weight of approximately 293.34 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₄ |

| Molecular Weight | 293.34 g/mol |

| IUPAC Name | tert-butyl 3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxylate |

| CAS Number | 1705356-08-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The methoxypyridazinyl group enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This interaction may lead to significant biological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, indicating its utility in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Neuroprotection

A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and increased the expression of neuroprotective factors.

Study 3: Anti-inflammatory Effects

Animal models of inflammation treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The target compound belongs to a broader class of pyrrolidine-carboxylate derivatives with heteroaromatic ether linkages. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Heterocycle Core: The pyridazine ring (target compound, ) is a six-membered diazine with two adjacent nitrogen atoms, conferring distinct electronic properties compared to pyrimidine () or pyridine (). Pyridazine’s electron-deficient nature enhances reactivity in nucleophilic substitution .

Substituent Effects :

- Methoxy (OCH₃) : Enhances solubility and acts as a hydrogen-bond acceptor (target compound, ).

- Chloro (Cl) : Electron-withdrawing group; increases stability and lipophilicity ().

- Methylthio (SCH₃) : Lipophilic and metabolically stable ().

- Iodo (I) : Bulky and polarizable; useful in halogen-bonding or radiolabeling ().

Synthesis and Reactivity: Brominated intermediates (e.g., ’s 4-bromoisoquinoline) enable cross-coupling reactions . The tert-butyl carbamate group is a common protecting group, facilitating selective deprotection for further functionalization .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. Key steps include:

-

SNAr Route : Reacting a tert-butyl-protected pyrrolidine with a methoxypyridazine derivative in dichloromethane or acetonitrile at 0–20°C, using triethylamine as a base to deprotonate the hydroxyl group .

-

Cross-Coupling : Palladium-catalyzed (e.g., Pd(PPh₃)₄) coupling of halogenated pyridazines with pyrrolidine intermediates in dioxane or THF under reflux .

-

Stepwise Assembly : Sequential introduction of the methoxypyridazine moiety and tert-butyl protection, often requiring chromatographic purification between steps .

- Data Table :

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the pyrrolidine ring conformation, tert-butyl group integrity, and methoxypyridazine substitution pattern. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and detects impurities. Electrospray ionization (ESI) is preferred for polar derivatives .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=O (ester, ~1720 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Q. What are the key functional groups and their reactivity in this compound?

- Methodological Answer :

- tert-Butyl Ester : Hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/THF) conditions to yield pyrrolidine carboxylic acid derivatives .

- Methoxypyridazine : Participates in SNAr reactions at the 3-position due to electron-withdrawing effects of the methoxy group. Reacts with nucleophiles (e.g., amines) under mild conditions .

- Pyrrolidine Ring : Susceptible to oxidation (e.g., Dess–Martin periodinane) or alkylation at the nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to enhance coupling efficiency. Bidentate ligands improve stability in refluxing dioxane .

- Solvent Optimization : Replace dioxane with DMAc or DMF to increase solubility of aromatic intermediates .

- Continuous Flow Systems : Use microreactors for precise temperature control and reduced side reactions, achieving >80% yield in scaled-up syntheses .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric purity, as impurities <5% can skew activity assays .

- Assay Standardization : Compare IC₅₀ values under uniform conditions (pH, temperature). For example, enzymatic inhibition assays may vary with buffer composition .

- Structural Analogues : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What strategies ensure stereochemical control during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce (R)- or (S)-configured intermediates early in the synthesis. For example, tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate can guide enantioselective coupling .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, isolating the desired enantiomer with >95% ee .

- Asymmetric Catalysis : Employ chiral Pd or Ru catalysts in cross-coupling steps to control axial chirality .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources?

- Methodological Answer :

- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) to isolate stable polymorphs. DSC analysis can confirm thermal transitions .

- Hydration/Solvation : Dry samples under vacuum (40°C, 24h) to remove residual solvents, which may depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.